Dexrazoxane (Hydrochloride)

Vue d'ensemble

Description

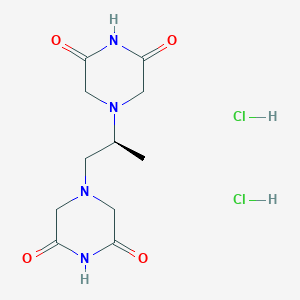

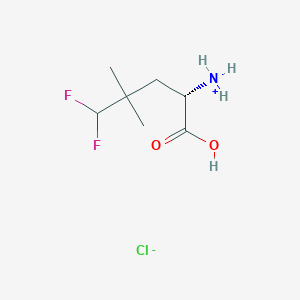

Dexrazoxane (Hydrochloride) is a useful research compound. Its molecular formula is C11H18Cl2N4O4 and its molecular weight is 341.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dexrazoxane (Hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dexrazoxane (Hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antioxidant Treatment : Dexrazoxane demonstrates potential as an antioxidant treatment, effectively scavenging free radicals, which could be beneficial for a broader range of diseases (Zhang, Zhao, & Zhao, 2010).

Cardioprotection in Cancer Therapy : It rapidly metabolizes to ADR-925, providing cardioprotective benefits in cancer patients treated with high-dose etoposide (Schroeder et al., 2003). Dexrazoxane also prevents homocysteine-induced impairment of vascular endothelial function (Zheng et al., 2002), reduces doxorubicin-induced myocyte damage by inhibiting topoisomerase II (Hasinoff, Patel, & Wu, 2019), and binds iron to prevent oxygen radical damage caused by iron-anthracycline complexes (Hasinoff, 1998).

Treatment of Anthracycline Extravasation : Systemic dexrazoxane is highly effective in preventing ulceration after anthracycline extravasation, with its efficacy possibly reduced by concomitant use of topical DMSO and hydrocortisone (Langer et al., 2005).

Reduction of Anthracycline-Induced Cardiac Toxicity : It effectively reduces cardiac toxicity in cancer patients receiving anthracycline chemotherapy, offering a valuable option for prevention of cardiotoxicity (Cvetković & Scott, 2005). It significantly reduces cardiotoxic outcomes in children receiving anthracycline chemotherapy but may increase the risk of second malignant neoplasms (Shaikh et al., 2016).

Protection of Cardiac Myocytes : Dexrazoxane protects cardiac myocytes from doxorubicin-induced damage by preventing iron-based oxidative damage to mitochondria (Hasinoff et al., 2007). It also protects cardiac myocytes from hypoxia-reoxygenation damage, potentially preventing tissue damage after stroke or heart attack (Hasinoff, 2007).

Reduction of Cardiotoxicity from Anthracyclines : It effectively reduces cardiotoxicity from anthracyclines by binding iron and preventing oxygen radical damage to cardiac muscle (Hasinoff, Hellmann, Herman, & Ferrans, 1998).

Chemotherapy-Induced Cardiac Effects : Dexrazoxane supplementation significantly reduces QT dispersion in non-Hodgkin lymphoma patients treated with epirubicin-based chemotherapy, potentially reducing the risk of arrhythmic events (Galetta et al., 2005).

Cardioprotective Agent Against Anthracycline-Induced Cardiotoxicity : It shows potential as a cardioprotective agent, with myelosuppression being the dose-limiting toxicity in Phase I and randomized trials (Jones, 2008).

Propriétés

IUPAC Name |

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4.2ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);2*1H/t7-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJFHOXVLTVWCQ-KLXURFKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dexrazoxane (Hydrochloride) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[4-[[7-[(3,5-Difluorophenyl)methyl]pyrrolo[2,3-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]acetamide](/img/structure/B8144779.png)

![1'-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetraone](/img/structure/B8144830.png)

![(4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole](/img/structure/B8144833.png)